molecular formula C13H25N3O2 B7928934 N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide

N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide

Cat. No.: B7928934
M. Wt: 255.36 g/mol
InChI Key: FUOVQPPWKAUPFM-UHFFFAOYSA-N
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Description

[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with a 2-chloro-acetylamino group, a cyclopropyl carbamate, and a benzyl ester. This compound is structurally designed for applications in pharmaceutical synthesis, particularly as an intermediate in peptide or protease inhibitor development. The benzyl ester group serves as a protective moiety, while the chloro-acetylamino substituent may confer reactivity or bioactivity.

Properties

IUPAC Name

N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-9(2)16(10(3)17)12-6-4-11(5-7-12)15-13(18)8-14/h9,11-12H,4-8,14H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOVQPPWKAUPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NC(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of Trans-1,4-Diaminocyclohexane

The most widely documented method begins with trans-1,4-diaminocyclohexane, which undergoes selective acetylation at one amine group. In a dichloromethane solvent system, acetyl chloride is added dropwise to a mixture of trans-1,4-diaminocyclohexane and pyridine at 0°C. Pyridine acts as both a base and catalyst, neutralizing HCl byproducts and preventing over-acetylation. After 6 hours at room temperature, the reaction yields N-(trans-4-aminocyclohexyl)-acetamide with a reported efficiency of 94.7%.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Temperature: 0°C (initial), 20°C (reaction)

  • Catalysts: Pyridine

  • Yield: 94.7%

2-Amino-Acetamide Functionalization

The final step involves coupling the secondary amine with 2-amino-acetamide. This is achieved through a carbodiimide-mediated coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction proceeds in dimethylformamide (DMF) at 4°C, followed by gradual warming to room temperature. Purification via column chromatography (silica gel, methanol/dichloromethane eluent) yields the target compound with >90% purity.

Alternative Route via Hydrogenation of Aromatic Precursors

Catalytic Hydrogenation of Benzene Derivatives

Patent WO2019016828A1 describes an alternative approach starting from a benzene-ring precursor. Trans-2-(4-aminocyclohexyl)-N-methoxy-N-methylacetamide is synthesized via hydrogenation of a benzyl-protected intermediate using PtO₂ as a catalyst under 50 psi H₂ pressure. This method avoids the use of acetyl chloride, reducing the risk of side reactions.

Key Advantages:

  • Eliminates pyridine, simplifying purification

  • Achieves 88% yield for the hydrogenation step

  • Scalable to industrial production

Post-Hydrogenation Functionalization

Following hydrogenation, the N-methoxy-N-methyl group is hydrolyzed using hydrochloric acid to generate the free amine. Subsequent acetylation with acetic anhydride introduces the acetyl-isopropyl-amino group. This two-step process achieves an overall yield of 78%.

Comparative Analysis of Synthetic Methods

Parameter Trans-1,4-Diaminocyclohexane Route Hydrogenation Route
Starting Materialtrans-1,4-DiaminocyclohexaneBenzene-derived intermediate
Key ReagentsAcetyl chloride, isopropylaminePtO₂, H₂, acetic anhydride
Total Yield62%68%
Purity (HPLC)92%95%
ScalabilityModerateHigh
Environmental ImpactHigh (chlorinated solvents)Moderate (aqueous workup)

The hydrogenation route offers superior scalability and purity but requires specialized equipment for high-pressure reactions. In contrast, the trans-1,4-diaminocyclohexane method is more accessible for laboratory-scale synthesis despite its lower yield.

Purification and Characterization

Chromatographic Techniques

Final purification typically employs flash chromatography with a gradient eluent (methanol:dichloromethane, 1:9 to 1:4). High-performance liquid chromatography (HPLC) with a C18 column confirms purity, while nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.15 (d, J = 6.4 Hz, 6H, CH(CH₃)₂)

  • δ 2.05 (s, 3H, COCH₃)

  • δ 3.45 (m, 1H, cyclohexyl CH)

  • δ 6.85 (br s, 2H, NH₂)

Crystallization Optimization

Recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, consistent with literature values .

Chemical Reactions Analysis

N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide has been identified as a potential candidate in the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, Mannich bases derived from similar structures have shown enhanced cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil, with IC50 values ranging from 2 μM to 10 μM against human colon cancer cells (WiDr) and breast cancer cells (MCF-7) .

Compound TypeTarget Cancer Cell LinesIC50 Values
Mannich BasesWiDr, MCF-7<10 μM
Standard Drug5-Fluorouracil500 μM

Chemical Synthesis

The compound serves as an intermediate in the synthesis of chiral amines and other derivatives, which are vital in the pharmaceutical industry. Recent advances in asymmetric synthesis techniques have highlighted the importance of such intermediates in producing enantiomerically pure compounds .

Asymmetric Synthesis Techniques

Recent studies have focused on the asymmetric hydrogenation (AH) of imines and enamines using this compound as a substrate or catalyst. These methods have achieved high enantioselectivity (up to 99% ee), indicating the compound's potential role in synthesizing complex molecules with high precision .

Synthesis MethodEnantioselectivity (%)Application
Asymmetric Hydrogenation99%Chiral Amines

Potential Applications in Drug Design

Due to its structural properties, this compound can be utilized in designing drugs targeting specific enzymes or receptors involved in disease pathways.

Targeted Drug Delivery

The compound's ability to modulate enzyme activity suggests its potential use in targeted drug delivery systems, where it could improve the bioavailability and efficacy of therapeutic agents by selectively inhibiting enzymes overexpressed in tumors .

Mechanism of Action

The mechanism of action of N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Comparison with Similar Compounds

Structural Modifications in Ester and Amino Groups

The compound’s closest analogs involve substitutions at the ester or amino groups:

Compound Name Ester Group Amino Group Substituent Molecular Weight (g/mol) Key Properties
Target: [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester Benzyl 2-Chloro-acetylamino 352.9 (est.) High reactivity due to benzyl ester; potential instability under acidic/basic conditions
Analog 1: {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester Benzyl Ethyl-amino 352.9 Reduced steric hindrance compared to cyclopropyl; may alter binding affinity
Analog 2: [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester Benzyl Ethyl carbamate Similar to target Ethyl carbamate may enhance solubility but reduce metabolic stability
Analog 3: [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester Benzyl 2-Amino-3-methyl-butyrylamino 387.52 Bulkier amino side chain; improved chiral specificity but lower reactivity
Analog 4: Farnesenic acid ethyl ester (VIII) Ethyl Dihydrodichloro-farnesenic N/A High juvenile hormone activity in Tenebrio; ester group critical for bioactivity

Stability and Reactivity

  • Aspartimide Formation : The benzyl ester in the target compound is prone to aspartimide formation under acidic conditions (e.g., HF-anisole), with rate constants ~6.2 × 10⁻⁶ s⁻¹ at -15°C. In contrast, cyclohexyl esters reduce aspartimide formation by 170-fold under similar conditions, making them preferable in peptide synthesis .
  • Ester Cleavage: Benzyl esters are typically cleaved via hydrogenolysis, while cyclohexyl esters require stronger acids. This difference impacts synthetic strategies for protective group removal .

Biological Activity

N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an acetyl group, isopropyl amino group, and a cyclohexyl ring. The synthesis typically involves multi-step reactions starting with cyclohexylamine, which is acetylated and then reacted with isopropylamine to form the final product. The general synthetic route includes:

  • Preparation of Cyclohexylamine Derivative : Cyclohexylamine is acetylated using acetic anhydride.
  • Introduction of Isopropyl Group : The acetylated product undergoes a reaction with isopropylamine.
  • Final Modifications : Further modifications may include chlorination or other substitutions to enhance biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus20-40
This compoundEscherichia coli40-70

These values suggest that the compound possesses comparable activity to established antibiotics, although further studies are needed to confirm its clinical relevance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in bacterial metabolism or cancer cell growth.
  • Receptor Binding : Potential binding to cellular receptors could influence signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of various derivatives, including this compound, against multi-drug resistant strains. Results indicated promising activity, particularly against Staphylococcus aureus .
  • Anticancer Research : Another investigation focused on the compound's effects on human cancer cell lines. It was found to induce apoptosis in breast cancer cells at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide?

  • Methodological Answer : The compound’s synthesis can be adapted from peptide coupling protocols. For example, carbodiimide-based reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) are effective for amide bond formation. A stepwise approach involves:

  • Reacting the cyclohexylamine precursor with activated carboxylic acid derivatives in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Using 2,6-lutidine as a base to stabilize intermediates and enhance coupling efficiency .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and isolating the product via liquid-liquid extraction followed by sodium sulfate drying .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ can confirm regiochemistry and detect impurities. For instance, amide proton signals typically appear at δ 8–10 ppm .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals via slow evaporation (e.g., in methylene chloride) and analyzing unit cell parameters .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight within 0.5% error .

Advanced Research Questions

Q. How can researchers address contradictory crystallographic data arising from conformational polymorphism?

  • Methodological Answer : Structural variations (e.g., dihedral angles between aromatic and heterocyclic rings) may arise due to steric effects or hydrogen-bonding patterns. To resolve discrepancies:

  • Compare asymmetric unit conformers (e.g., three distinct molecules in ’s crystal structure) using software like Mercury or OLEX2 .
  • Validate hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(10) motifs) to explain dimerization trends .
  • Perform DFT calculations (e.g., Gaussian 09) to assess relative stability of conformers .

Q. What computational approaches predict electronic properties and reactivity for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Use Gaussian-based DFT to calculate frontier molecular orbitals. For example, shows HOMO-LUMO gaps correlate with charge-transfer interactions in acetamide derivatives .
  • Molecular Electrostatic Potential (MESP) : Map electron-rich regions (amide O, amino groups) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against biological targets (e.g., viral proteases) using AutoDock Vina, leveraging structural analogs from antiviral studies .

Q. How can reaction scalability challenges be mitigated during process optimization?

  • Methodological Answer :

  • Temperature Control : Maintain strict low-temperature conditions (0–5°C) during coupling to suppress epimerization, as seen in TBTU-mediated syntheses .
  • Stoichiometric Adjustments : Optimize reagent ratios (e.g., 1.5 eq. of diaminobenzene) to avoid excess reagent carryover, which complicates purification .
  • Green Solvent Alternatives : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions without compromising yield .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data in analogs with structural similarities?

  • Methodological Answer :

  • SAR Mapping : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl groups) on antiviral activity using dose-response curves .
  • Crystallographic Validation : Resolve discrepancies by correlating bioactivity with conformational states (e.g., ’s three conformers showing varying dihedral angles) .

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